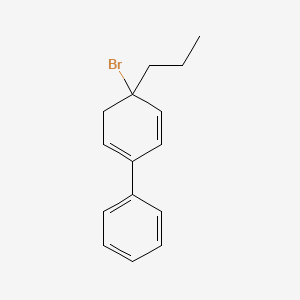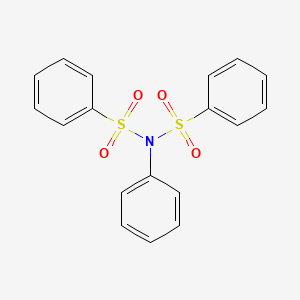
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- is a heterocyclic compound that belongs to the class of thiadiazines. These compounds are characterized by a sulfur atom and two nitrogen atoms in a six-membered ring. The tetrahydro-3,5-dibutyl- substitution indicates the presence of butyl groups at the 3 and 5 positions of the ring, which can influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- typically involves the reaction of a dithiocarbamate with formaldehyde and a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazine ring. The general reaction scheme can be represented as follows:
Formation of Dithiocarbamate:
Industrial Production Methods
Industrial production of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The butyl groups at the 3 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
科学研究应用
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve the disruption of microbial cell walls or interference with metabolic processes.
相似化合物的比较
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- can be compared with other similar compounds such as:
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Similar structure but with methyl groups instead of butyl groups, which can affect its reactivity and applications.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-: Ethyl groups instead of butyl groups, leading to differences in physical and chemical properties.
属性
CAS 编号 |
6996-09-4 |
|---|---|
分子式 |
C11H22N2S2 |
分子量 |
246.4 g/mol |
IUPAC 名称 |
3,5-dibutyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H22N2S2/c1-3-5-7-12-9-13(8-6-4-2)11(14)15-10-12/h3-10H2,1-2H3 |
InChI 键 |
IFDIJNHAPXUYDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CN(C(=S)SC1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




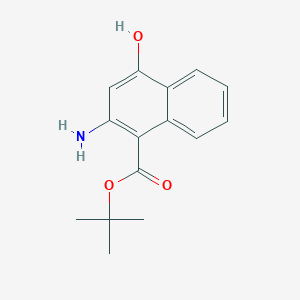

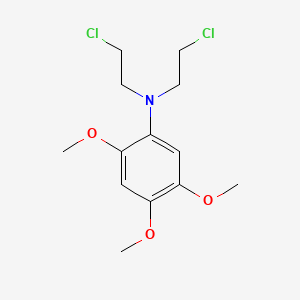
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
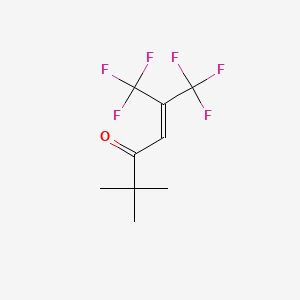
![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
